

Solubility and stability characteristics of Z-Asp-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Asp-OH

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An In-depth Technical Guide to the Solubility and Stability of Z-Asp-OH

This technical guide provides comprehensive information on the solubility and stability characteristics of N- α -Cbz-L-aspartic acid (**Z-Asp-OH**), a critical building block in peptide synthesis and other areas of chemical research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Z-Asp-OH, or N- α -Cbz-L-aspartic acid, is an N-terminally protected form of the amino acid L-aspartic acid. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group in peptide synthesis, preventing unwanted side reactions at the α -amino group. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic protocols and for ensuring the purity and integrity of the final products.

Physicochemical Properties

A summary of the key physicochemical properties of **Z-Asp-OH** is presented below.

Property	Value
Chemical Name	N- α -Cbz-L-aspartic acid
Synonyms	Z-L-Asp-OH, Cbz-L-Asp-OH, N-Benzoyloxycarbonyl-L-aspartic acid
CAS Number	1152-61-0
Molecular Formula	C ₁₂ H ₁₃ NO ₆
Molecular Weight	267.24 g/mol
Appearance	White to off-white crystalline powder
Melting Point	117-119 °C
Purity (typical)	≥98% (HPLC)

Solubility Characteristics

The solubility of **Z-Asp-OH** is a critical parameter for its application in solution-phase peptide synthesis and for purification processes. The presence of two carboxylic acid groups and the benzoyloxycarbonyl protecting group confers a specific solubility profile.

Qualitative Solubility

Z-Asp-OH exhibits good solubility in many common polar organic solvents. It is sparingly soluble in water.

- Soluble in: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Ethanol.
- Sparingly soluble in: Water.

Quantitative Solubility Data

Quantitative solubility data for **Z-Asp-OH** in various common laboratory solvents are summarized in the table below. It is important to note that for some solvents, only data for the D-enantiomer (Z-D-Asp-OH) was available, which is included for reference as the solubility is expected to be very similar.

Solvent	Solubility (g/L)	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	100	Not Specified	Data for Z-D-Asp-OH. [1] Ultrasonic assistance may be required.
Ethanol	100	Not Specified	Data for Z-D-Asp-OH. [1] Ultrasonic assistance may be required.
Methanol	Soluble	Not Specified	Almost transparent solution.[2]
Dimethylformamide (DMF)	Soluble	Not Specified	General observation. [3]
Water	Sparingly Soluble	Not Specified	General observation. [3]

Further experimental determination of solubility in a wider range of solvents at various temperatures is recommended for specific applications.

Stability Profile

The stability of **Z-Asp-OH** is a key consideration for its storage and handling, as well as for the conditions employed during its use in chemical reactions. The primary degradation pathway of concern is the formation of aspartimide.

Storage and Handling Recommendations

Proper storage is essential to maintain the integrity of **Z-Asp-OH**.

Form	Recommended Storage Temperature	Shelf Life (Typical)	Key Recommendations
Solid Powder	2-8°C[2][3] or -20°C[1]	2-3 years[1]	Store in a tightly sealed container, protected from light and moisture.[3]
In Solvent	-20°C to -80°C[1]	1 to 6 months[1]	Prepare fresh solutions. For longer-term storage, aliquot to avoid repeated freeze-thaw cycles. Store protected from light.

Chemical Stability and Degradation Pathways

The principal chemical instability of **Z-Asp-OH**, particularly under basic conditions, is the intramolecular cyclization to form an aspartimide (a succinimide derivative). This side reaction is well-documented for aspartic acid residues in peptides and is a significant concern during solid-phase peptide synthesis (SPPS).[4][5]

Mechanism of Aspartimide Formation:

Under basic conditions, the amide nitrogen can act as a nucleophile, attacking the side-chain carbonyl carbon of the aspartyl residue. This intramolecular reaction leads to the formation of a five-membered ring structure, the aspartimide, with the elimination of the side-chain protecting group's alcohol (in this case, benzyl alcohol would be the leaving group if the side chain were esterified, but with a free carboxylic acid, the reaction is less favorable but can be promoted by activating agents). The aspartimide can then be hydrolyzed to a mixture of the desired α -aspartyl peptide and the isomeric β -aspartyl peptide, often leading to racemization.[4]

Factors that can promote aspartimide formation include:

- Basic conditions: The presence of bases, such as piperidine used for Fmoc deprotection in SPPS, can catalyze this side reaction.[5]
- Elevated temperatures: Higher temperatures can accelerate the rate of aspartimide formation.[4]
- Solvent polarity: More polar solvents can influence the rate of this side reaction.[4]

While **Z-Asp-OH** itself is a free di-acid and less prone to direct base-catalyzed cyclization compared to an activated ester, this instability becomes highly relevant when the carboxylic acid groups are activated for peptide coupling.

Forced Degradation Studies:

While specific forced degradation studies on **Z-Asp-OH** are not readily available in the literature, a general understanding of its potential degradation pathways can be inferred. A systematic study should evaluate the stability under the following conditions as per ICH guidelines:

Condition	Description	Potential Degradation Products
Acidic Hydrolysis	Exposure to acidic conditions (e.g., HCl, H ₂ SO ₄) at elevated temperatures.	Hydrolysis of the carbamate bond to yield L-aspartic acid and benzyl alcohol.
Basic Hydrolysis	Exposure to basic conditions (e.g., NaOH) at elevated temperatures.	Hydrolysis of the carbamate bond. Potential for aspartimide formation if the carboxyl groups are activated.
Oxidative Degradation	Exposure to oxidizing agents (e.g., H ₂ O ₂).	The molecule is relatively stable to oxidation, but degradation of the aromatic ring of the Cbz group could occur under harsh conditions.
Thermal Degradation	Exposure to high temperatures.	Decarboxylation and other decomposition pathways.
Photodegradation	Exposure to UV and visible light.	Degradation of the benzyloxycarbonyl group.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the solubility and stability of **Z-Asp-OH**.

Protocol for Determination of Solubility

This protocol describes a method for determining the equilibrium solubility of **Z-Asp-OH** in a given solvent.

Materials:

- **Z-Asp-OH**
- Selected solvents (e.g., Methanol, Ethanol, DMF, Water)

- Scintillation vials or other suitable sealed containers
- Analytical balance
- Shaking incubator or orbital shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution of **Z-Asp-OH** of known concentration in a suitable solvent (e.g., methanol) for the preparation of a calibration curve.
- Add an excess amount of **Z-Asp-OH** to a known volume of the test solvent in a sealed vial.
- Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the range of the HPLC calibration curve.
- Analyze the diluted sample by HPLC. A typical HPLC method would involve a C18 column with a mobile phase gradient of acetonitrile and water with 0.1% trifluoroacetic acid, with detection at 214 nm or 254 nm.
- Quantify the concentration of **Z-Asp-OH** in the sample using the previously generated calibration curve.
- Calculate the solubility in g/L or other desired units.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways.

Materials:

- **Z-Asp-OH**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector (preferably with a photodiode array detector and coupled to a mass spectrometer)
- pH meter
- Temperature-controlled oven
- Photostability chamber

Procedure:

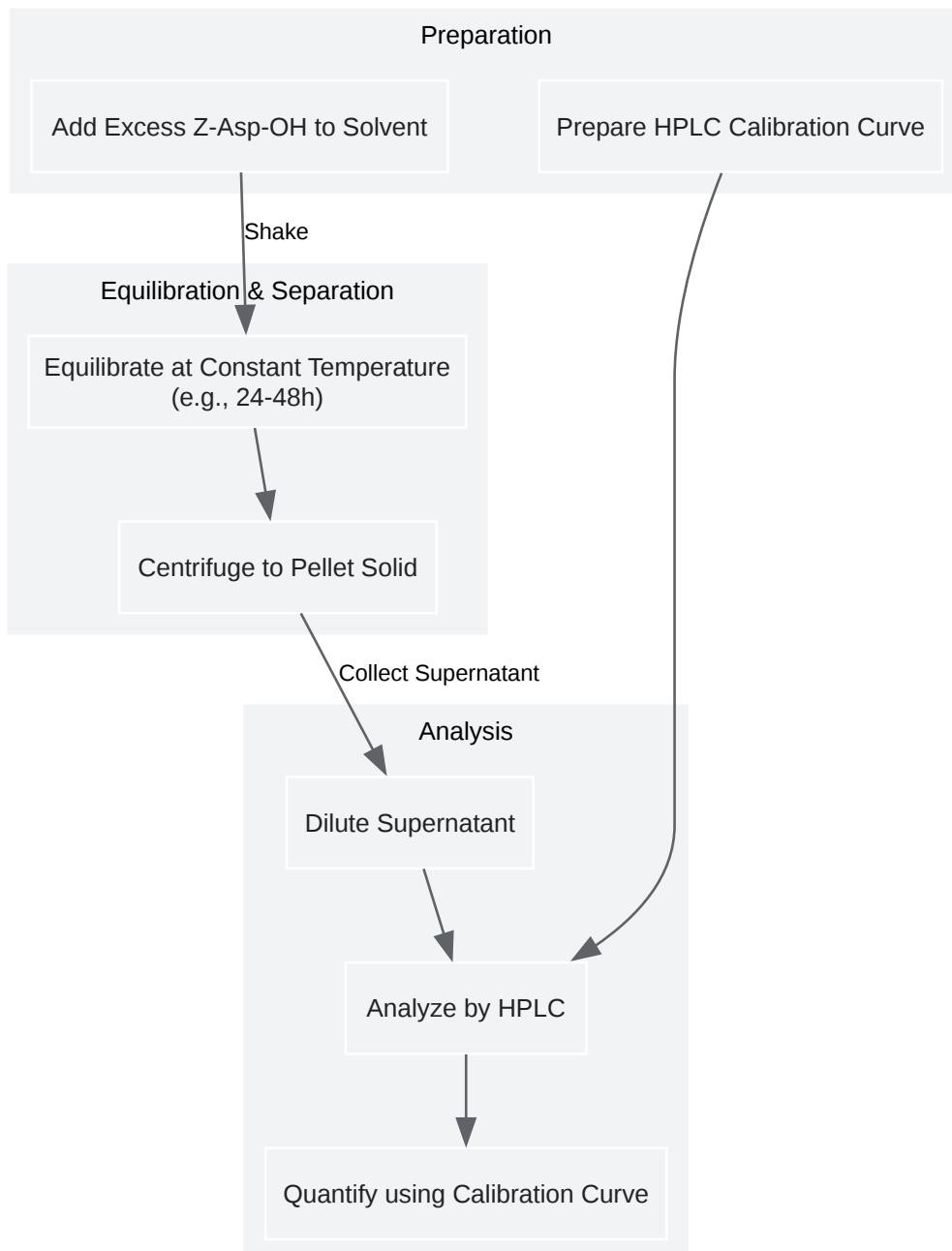
- Preparation of Samples: Prepare solutions of **Z-Asp-OH** in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile to ensure solubility) at a known concentration.
- Acidic Degradation: To one sample, add HCl to a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60 °C) for a defined period.
- Basic Degradation: To another sample, add NaOH to a final concentration of 0.1 M. Keep at room temperature or a slightly elevated temperature for a defined period.
- Oxidative Degradation: To a separate sample, add H₂O₂ to a final concentration of 3%. Keep at room temperature for a defined period.
- Thermal Degradation: Place a solid sample of **Z-Asp-OH** in an oven at an elevated temperature (e.g., 80 °C) for a defined period. Also, heat a solution of **Z-Asp-OH**.

- Photodegradation: Expose a solid sample and a solution of **Z-Asp-OH** to light in a photostability chamber according to ICH Q1B guidelines.
- Analysis: At specified time points, withdraw aliquots from the stressed samples, neutralize if necessary, and dilute appropriately. Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the intact **Z-Asp-OH** from all degradation products.
- Peak Identification: Use HPLC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Visualizations

Logical Workflow for Solubility Determination

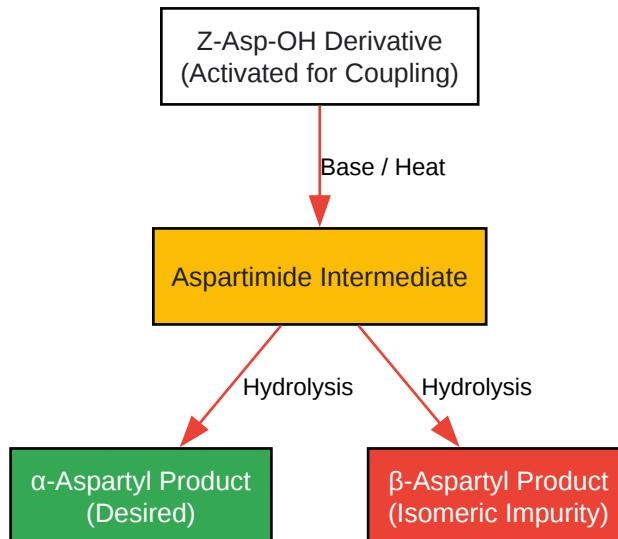
Workflow for Solubility Determination of Z-Asp-OH

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Caption: A logical workflow for the experimental determination of **Z-Asp-OH** solubility.

Key Degradation Pathway of Z-Asp-OH (Conceptual)

Conceptual Degradation Pathway: Aspartimide Formation



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Caption: The primary degradation pathway of activated **Z-Asp-OH** is aspartimide formation.

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- To cite this document: BenchChem. [Solubility and stability characteristics of Z-Asp-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554431#solubility-and-stability-characteristics-of-z-asp-oh]

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